

Discovery and history of 2,3,6-Trifluorophenylacetonitrile

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Compound of Interest

Compound Name: 2,3,6-Trifluorophenylacetonitrile

Cat. No.: B047490

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An In-depth Technical Guide to **2,3,6-Trifluorophenylacetonitrile**: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3,6-trifluorophenylacetonitrile**, a fluorinated organic compound of increasing interest in the chemical and pharmaceutical industries. The strategic incorporation of fluorine atoms into molecular frameworks can significantly enhance the pharmacological and physicochemical properties of active pharmaceutical ingredients (APIs) and agrochemicals. This guide details the chemical properties, synthesis, and potential applications of **2,3,6-trifluorophenylacetonitrile**, offering a valuable resource for researchers engaged in the design and development of novel chemical entities.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a powerful strategy in modern medicinal chemistry and materials science. The trifluoromethyl group (-CF₃), in particular, can profoundly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often lead to improved pharmacokinetic and pharmacodynamic profiles,

making trifluoromethylated compounds highly sought after in drug discovery. **2,3,6-Trifluorophenylacetonitrile** belongs to this important class of fluorinated intermediates, serving as a versatile precursor for the synthesis of more complex molecules. While the history of organofluorine chemistry dates back to the late 19th century, the deliberate use of fluorinated intermediates in agrochemicals began to gain traction in the mid-20th century.

Physicochemical Properties of 2,3,6-Trifluorophenylacetonitrile

2,3,6-Trifluorophenylacetonitrile is a colorless liquid at room temperature. Its key chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	114152-21-5	
Molecular Formula	C ₈ H ₄ F ₃ N	
Molecular Weight	171.12 g/mol	
Boiling Point	80-85 °C (5 Torr)	
Density	1.334 g/cm ³ (Predicted)	
Appearance	Colorless liquid	
Solubility	Soluble in organic solvents such as ether and dimethyl sulfoxide.	

Synthesis of 2,3,6-Trifluorophenylacetonitrile

The synthesis of **2,3,6-trifluorophenylacetonitrile** is typically achieved through the nucleophilic substitution of 2,3,6-trifluorobenzyl chloride with a cyanide salt. A detailed experimental protocol is provided below.

Experimental Protocol

This protocol is adapted from a known synthetic method.

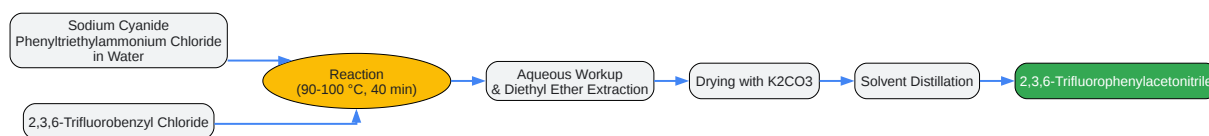
Materials:

- 2,3,6-Trifluorobenzyl chloride (5.0 g)
- Sodium cyanide (1.94 g)
- Phenyltriethylammonium chloride (0.09 g)
- Water (4 ml + 20 ml)
- Diethyl ether
- Potassium carbonate

Procedure:

- To a solution of sodium cyanide (1.94 g) in water (4 ml), add phenyltriethylammonium chloride (0.09 g).
- With stirring, add 2,3,6-trifluorobenzyl chloride (5.0 g) to the mixture.
- Heat the mixture with stirring at 90° to 100° C for 40 minutes.
- After the reaction is complete, pour the reaction mixture into water (20 ml).
- Extract the aqueous mixture with diethyl ether.
- Dry the combined ether extracts over potassium carbonate.
- Distill off the solvent to yield **2,3,6-trifluorophenylacetonitrile** (3.1 g). The product has a boiling point of 80°-85° C at 5 mmHg.

Synthesis Workflow Diagram



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Caption: Synthesis of **2,3,6-Trifluorophenylacetonitrile**.

Spectroscopic Data

Access to detailed spectroscopic data is crucial for the verification and characterization of chemical compounds. While specific spectra for **2,3,6-trifluorophenylacetonitrile** are not readily available in the public domain, several chemical suppliers indicate the availability of ¹H NMR, IR, and Mass Spectrometry data upon request. Researchers are encouraged to consult these resources for detailed analytical information.

Applications in Drug Discovery and Agrochemicals

While specific, publicly documented applications of **2,3,6-trifluorophenylacetonitrile** in the synthesis of named pharmaceutical or agrochemical products are limited, its structural motifs are highly relevant to these fields. The presence of the trifluorinated phenyl ring and the reactive nitrile group makes it a valuable intermediate.

A Case Study: The Role of a Structural Isomer in Pharmaceuticals

The closely related isomer, 2,4,5-trifluorophenylacetonitrile, is a key intermediate in the synthesis of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. This highlights the potential of trifluorophenylacetonitrile isomers as crucial building blocks in the development of modern pharmaceuticals. The synthesis of Sitagliptin involves the use of this fluorinated intermediate to construct the trifluorophenyl-substituted beta-amino acid core of the drug.

Potential in Agrochemicals

Fluorinated compounds have seen a dramatic rise in application within the agrochemical industry. The introduction of fluorine can enhance the efficacy, stability, and selectivity of pesticides. Given the prevalence of fluorinated aromatics in modern herbicides, fungicides, and insecticides, **2,3,6-trifluorophenylacetonitrile** represents a promising starting material for the discovery of new active ingredients in crop protection.

Safety and Handling

2,3,6-Trifluorophenylacetonitrile is an irritant and should be handled with appropriate safety precautions. It may have irritating and harmful effects on the human body, and contact with skin and eyes should be avoided. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. The compound should be stored in a sealed container away from heat and open flames.

Conclusion

2,3,6-Trifluorophenylacetonitrile is a valuable fluorinated intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its synthesis is well-established, and its physicochemical properties make it an attractive building block for the introduction of a trifluorinated phenyl moiety. While its specific applications are not as widely documented as some of its isomers, the proven importance of related compounds underscores its potential for future innovations in chemistry and life sciences.

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